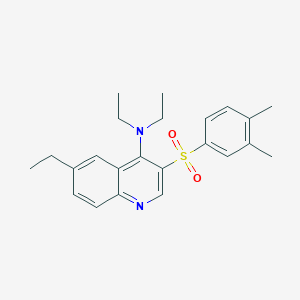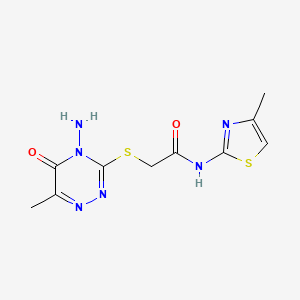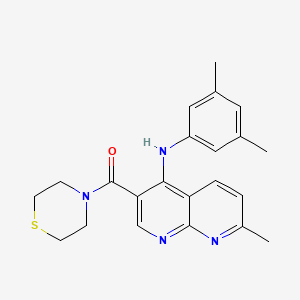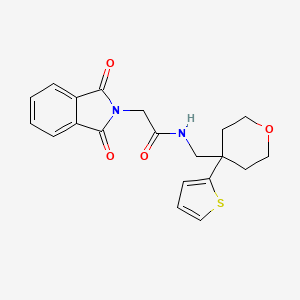![molecular formula C15H17F2NO2 B2790799 [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411289-09-1](/img/structure/B2790799.png)
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
作用機序
The mechanism of action of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of DNA replication and cell division. This is achieved through the binding of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone to the minor groove of DNA, which prevents the binding of transcription factors and ultimately leads to the inhibition of gene expression.
Biochemical and Physiological Effects:
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. This selectivity makes it an attractive candidate for the development of cancer therapies. Additionally, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to inhibit the migration and invasion of cancer cells, which are important factors in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of using [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its selectivity towards cancer cells, which makes it a valuable tool for studying cancer biology. Additionally, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have low toxicity in animal models, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of using [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone. One potential application is in the development of combination therapies, where [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone is used in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone, which could lead to the development of more targeted cancer therapies. Finally, the development of more efficient synthesis methods for [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone could make it more readily available for research purposes.
In conclusion, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone is a promising compound with potential applications in the field of medicine, particularly in the development of novel cancer therapies. Its selectivity towards cancer cells and low toxicity make it an attractive candidate for further research, and future studies could lead to the development of more targeted and effective cancer treatments.
合成法
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-(difluoromethyl)benzyl chloride with pyrrolidine, followed by the reaction of the resulting product with epichlorohydrin. The final step involves the reaction of the product with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone.
科学的研究の応用
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has shown potential in various scientific research applications, particularly in the field of medicine. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of novel cancer therapies.
特性
IUPAC Name |
[3-[[4-(difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c16-14(17)12-3-1-10(2-4-12)7-11-5-6-18(8-11)15(19)13-9-20-13/h1-4,11,13-14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXIEUQNRKPAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC=C(C=C2)C(F)F)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Difluoromethyl)phenyl]methyl}-1-(oxirane-2-carbonyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2790720.png)
![3H-Imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2790722.png)
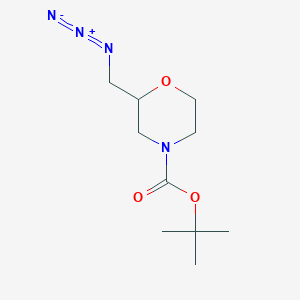
![2-{[2-(Methylamino)quinolin-8-yl]oxy}quinolin-8-ol](/img/structure/B2790726.png)
![Benzyl 4-[(1-cyano-2-hydroxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2790728.png)
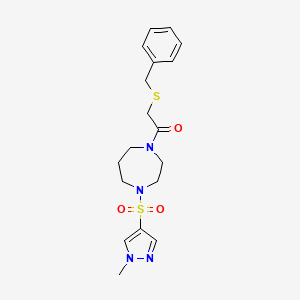
![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2790730.png)

